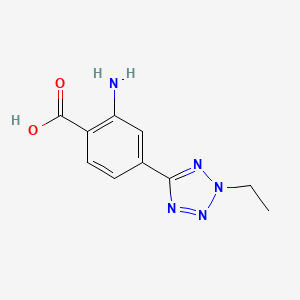![molecular formula C18H10ClF3N4 B3033624 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1092345-99-7](/img/structure/B3033624.png)
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
The compound "7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities. These compounds have been extensively studied for their potential as antifungal, anti-inflammatory, antimicrobial agents, and their use in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-aminopyrazoles with various esters or diketones. For instance, 7-alkylaminopyrazolo[1,5-a]pyrimidines were synthesized from 7-chloro precursors, which were prepared from 7-hydroxy analogues obtained via condensation . Similarly, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized by refluxing amino-pyrazoles with trifluoromethyl-β-diketones . The presence of a trifluoromethyl group is a common feature in these syntheses, as it is known to enhance the biological activity of the compounds .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been confirmed using various spectroscopic methods, including single-crystal X-ray analysis . The presence of halogen functionalities, such as chloro and trifluoromethyl groups, on the pyrimidine nucleus is significant as it affects the stability and reactivity of the compounds .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are versatile intermediates in chemical synthesis. They can undergo ring rearrangement, such as the Dimroth rearrangement, and participate in various coupling reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination . These reactions allow for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold into a wide range of different compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their substituents. For example, the introduction of a trifluoromethyl group can significantly alter the compound's lipophilicity, which in turn can affect its biological activity . The crystal structures of these compounds reveal that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in their stability and reactivity .
Scientific Research Applications
Synthesis and Crystal Structure
- The compound 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine is synthesized from related pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrate moderate anticancer activity, highlighting their potential in medicinal chemistry (Lu Jiu-fu et al., 2015).
Chemical Reactions and Derivatives
- Pyrazolo[1,5-a]pyrimidines, closely related to 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine, are used as precursors in various chemical reactions. These reactions produce a range of derivatives with potential pharmacological activities, demonstrating the compound's versatility in drug synthesis (K. Atta, 2011).
Potential as Antiasthma Agents
- Derivatives of pyrazolo[1,5-c]pyrimidines, which are structurally similar to 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine, have been explored for their potential as antiasthma agents. These compounds inhibit mediator release, a crucial factor in asthma management (J. Medwid et al., 1990).
Anti-inflammatory Applications
- Research on 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, structurally related to the target compound, shows significant anti-inflammatory properties. These findings indicate the potential application of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine in the development of non-steroidal anti-inflammatory drugs (G. Auzzi et al., 1983).
Pharmacological Activities
- Studies have shown that certain 2-phenylpyrazolo[1,5-a]pyrimidines exhibit antipyretic, hypothermizing, and anti-inflammatory properties. This suggests potential pharmacological uses for 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine in treating various conditions (L. Pecori Vettori et al., 1981).
Synthesis of Derivatives for Potential Medical Applications
- Research into the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, related to the target compound, has been conducted. These derivatives could have significant medical applications, reflecting the importance of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine in pharmaceutical research (Miha Drev et al., 2014).
Safety and Hazards
Future Directions
The future directions for this compound and similar ones could involve discovering novel applications in various industries. Trifluoromethylpyridine derivatives are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-14-8-12(18(20,21)22)9-24-16(14)15-6-7-23-17-13(10-25-26(15)17)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOWFADPCAGTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



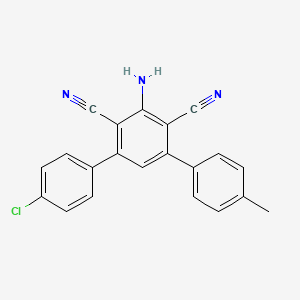
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride](/img/structure/B3033543.png)

![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)
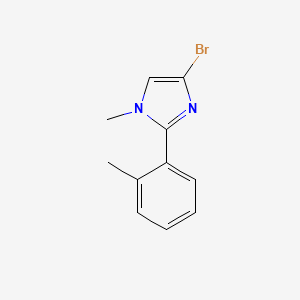
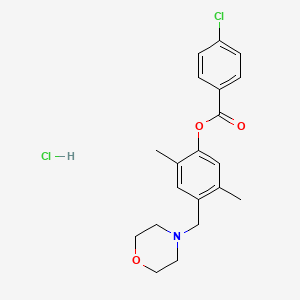
![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)
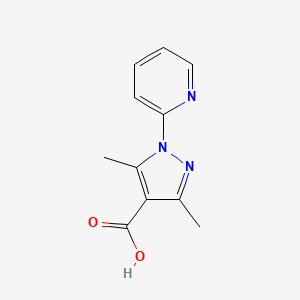
![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)



